![molecular formula C20H20N4O2 B2953324 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone CAS No. 1904311-99-4](/img/structure/B2953324.png)
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds structurally related to "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone" have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, novel compounds featuring 1,2,4-oxadiazole moieties have shown significant activity against bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents. These findings suggest the versatility of oxadiazole derivatives in developing new antimicrobial treatments (Rai et al., 2010).
Anticancer Evaluation
Derivatives of 1,2,4-oxadiazoles, similar in structural motifs to the subject compound, have been synthesized and assessed for their anticancer properties. Research indicates that certain synthesized compounds demonstrate promising anticancer activity, showcasing the potential of such molecules in cancer treatment strategies. This highlights the compound's relevance in oncological research and its potential application in developing novel anticancer therapeutics (Gouhar & Raafat, 2015).
Anticonvulsant Activity
Studies on compounds with 1,3,4-oxadiazole and semicarbazone components have explored their anticonvulsant activities, demonstrating the importance of such chemical structures in developing new anticonvulsant drugs. These findings underline the compound's applicability in neuropharmacological research and its potential for contributing to new treatments for epilepsy and related conditions (Rajak et al., 2010).
Supramolecular Chemistry
The crystal packing and non-covalent interactions of 1,2,4-oxadiazole derivatives have been analyzed, providing insights into the molecular conformations and the functional role of these interactions in supramolecular architectures. This research is crucial for understanding the compound's chemical behavior and its potential applications in material science and nanotechnology (Sharma et al., 2019).
Drug-likeness and ADMET Properties
Some studies have focused on synthesizing libraries of compounds with oxadiazole moieties and evaluating their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These investigations are essential for pharmaceutical development, as they provide early insights into the compound's potential as a drug candidate, including its pharmacokinetics and safety profile (Pandya et al., 2019).
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-8-9-16(10-21-13)20(25)24-11-17(15-6-4-3-5-7-15)18(12-24)19-22-14(2)23-26-19/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLALKOYUPKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.